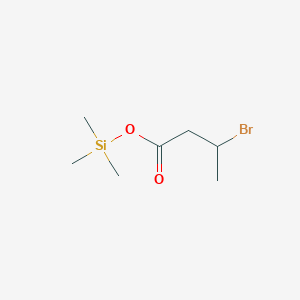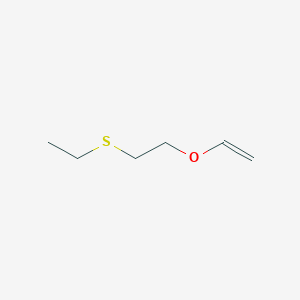
Trimethylsilyl 3-bromobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl 3-bromobutanoate is a chemical compound that is widely used in scientific research. It is a derivative of butyric acid and is commonly used as a reagent in organic synthesis. This compound has various applications in the field of synthetic chemistry, especially in the preparation of esters, ketones, and aldehydes.
Mecanismo De Acción
Trimethylsilyl 3-bromobutanoate is a reactive compound that can undergo various chemical reactions. It can react with alcohols to form esters, with amines to form amides, and with ketones and aldehydes to form enolates. The compound can also undergo hydrolysis, oxidation, and reduction reactions.
Biochemical and Physiological Effects:
Trimethylsilyl 3-bromobutanoate has no known biochemical or physiological effects. It is used solely as a reagent in organic synthesis and has no therapeutic or medicinal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Trimethylsilyl 3-bromobutanoate in lab experiments include its high reactivity, low toxicity, and ease of handling. The compound is also readily available and relatively inexpensive. However, the limitations of using this compound include its sensitivity to moisture and air, which can cause it to decompose or react prematurely.
Direcciones Futuras
There are several future directions for research involving Trimethylsilyl 3-bromobutanoate. One area of interest is the development of new synthetic methods using this compound as a reagent. Another area of research is the investigation of the compound's reactivity with different types of substrates. Additionally, the use of Trimethylsilyl 3-bromobutanoate in the synthesis of new pharmaceuticals and agrochemicals is an area of potential future research.
Métodos De Síntesis
Trimethylsilyl 3-bromobutanoate can be synthesized by reacting 3-bromobutyric acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the yield is typically high. The resulting product is a clear, colorless liquid that is highly reactive and can be stored at low temperatures.
Aplicaciones Científicas De Investigación
Trimethylsilyl 3-bromobutanoate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of esters, ketones, and aldehydes. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Propiedades
Número CAS |
18301-67-2 |
|---|---|
Nombre del producto |
Trimethylsilyl 3-bromobutanoate |
Fórmula molecular |
C7H15BrO2Si |
Peso molecular |
239.18 g/mol |
Nombre IUPAC |
trimethylsilyl 3-bromobutanoate |
InChI |
InChI=1S/C7H15BrO2Si/c1-6(8)5-7(9)10-11(2,3)4/h6H,5H2,1-4H3 |
Clave InChI |
LBKUIBRAAQFCQC-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)O[Si](C)(C)C)Br |
SMILES canónico |
CC(CC(=O)O[Si](C)(C)C)Br |
Sinónimos |
3-Bromobutyric acid trimethylsilyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B98517.png)




![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)







